2,4,6-Trimethyl-1,3,5-triazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-7-5(2)9-6(3)8-4/h1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASVAZQZFYZNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231678 | |
| Record name | 1,3,5-Triazine, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-94-9 | |
| Record name | 1,3,5-Triazine, 2,4,6-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 2,4,6 Trimethyl 1,3,5 Triazine and Its Analogues
Direct Synthesis Approaches
Direct synthesis methods provide the most straightforward routes to 2,4,6-trimethyl-1,3,5-triazine and its derivatives. These approaches are characterized by the direct formation of the triazine ring from acyclic precursors.
Cyclotrimerization Reactions of Nitriles
The cyclotrimerization of nitriles, particularly acetonitrile (B52724), is a fundamental method for producing this compound. This reaction involves the head-to-tail linkage of three nitrile molecules to form the stable 1,3,5-triazine (B166579) ring.
Historically, the cyclotrimerization of acetonitrile to form this compound required harsh reaction conditions. researchgate.net These conditions, involving high temperatures, high pressures, and the presence of strong acids or bases, were necessary to overcome the high activation energy of the reaction. researchgate.net For instance, treating acetonitrile with activated magnesium in a sealed tube at temperatures exceeding 120°C can yield 2,6-dimethylpyrimidine-4-amine, with this compound as a cyclotrimerization byproduct. ntnu.no Another example involves the reaction of acetonitrile with sodium hydride, which produces a mixture of 2,4,5-trimethyl-1H-imidazole and this compound. ntnu.no
To mitigate the need for extreme conditions, various catalysts have been developed to facilitate the cyclotrimerization of nitriles. researchgate.net Lewis acids such as lanthanum and yttrium triflate have proven effective. researchgate.netchemrj.org For example, the reaction of benzonitrile (B105546) with ammonia (B1221849) at 200°C for 24 hours in the presence of 1 mol% of Yttrium(III) triflate yields the corresponding triazine. chemrj.org Brønsted acids like trifluoromethanesulfonic acid also catalyze this reaction. researchgate.netacs.org In one approach, trifluoromethanesulfonic acid catalyzes the trimerization of acetonitrile to generate protonated tautomers of this compound in situ. acs.org Other catalytic systems, including those based on low-valent titanium complexes and magnesium, have been explored for the cyclotrimerization of benzonitriles. researcher.life Even simple precursors like TiCl4(thf)2 can mediate the cyclotrimerization of nitriles like p- and m-tolunitriles. researcher.life
| Catalyst System | Nitrile Substrate | Conditions | Product | Yield | Reference |
| Y(OTf)3 (1 mol%) | Benzonitrile, Ammonia (1:1) | 200°C, 24h | 2,4,6-Triphenyl-1,3,5-triazine (B147588) | - | chemrj.org |
| SmI2 (2.5 mol%), Hexylamine (20 mol%) | Benzonitrile | 80°C, 3h | 2,4,6-Triphenyl-1,3,5-triazine | 96% | chemrj.org |
| Trifluoromethanesulfonic acid | Acetonitrile | - | Protonated this compound tautomers | - | acs.org |
| TiCl4(thf)2 / Mg | Benzonitrile, p-tolunitrile, m-tolunitrile | - | Corresponding 2,4,6-triaryl-1,3,5-triazines | - | researcher.life |
A more sophisticated approach involves the one-pot controlled cross-cyclotrimerization of different nitriles to produce unsymmetrically substituted 1,3,5-triazines. acs.orgnih.gov This method relies on the reaction of a nitrile with triflic anhydride (B1165640) or triflic acid at a low temperature to form a stable nitrilium salt intermediate. acs.orgnih.govresearchgate.net This intermediate then reacts with two equivalents of a different nitrile at a higher temperature to yield 2,4-disubstituted-6-substituted 1,3,5-triazines in moderate to good yields. acs.orgnih.gov This strategy has also been successfully applied to synthesize a 1,3,5-triazine with three different substituents. acs.orgnih.gov The mechanism is governed by the relative stability of the intermediate nitrilium salts, which are formed through a reversible pathway. acs.orgnih.govresearchgate.net
Catalytic Cyclotrimerization (e.g., Lanthanum and Yttrium Triflate, Trifluoromethanesulfonic Acid, Mesoporous Graphitic Carbon Nitride)
Acetaldehyde-Ammonia Condensation Pathways
An alternative route to the triazine core involves the condensation reaction between acetaldehyde (B116499) and ammonia. This pathway leads to the formation of a saturated triazine ring, which can be a precursor to the aromatic this compound.
The reaction of acetaldehyde with ammonia results in the formation of 2,4,6-trimethyl-1,3,5-hexahydrotriazine, which often crystallizes as a trihydrate. researchgate.netacs.orgwikipedia.org This compound, also known as acetaldehyde ammonia trimer, is formed through the condensation of three molecules of acetaldehyde with three molecules of ammonia. wikipedia.org The reaction proceeds through several intermediates, including aminoalcohol, imine, and geminal diamine species, followed by cyclization. researchgate.netacs.orgresearchgate.net Studies have shown that on standing in 15 M aqueous ammonia at 0-5°C, unstable 1-amino-1-alkanol hydrates are converted to 2,4,6-trialkyl-1,3,5-hexahydrotriazines, which are typically isolated as their crystalline hydrates. researchgate.net NMR spectroscopy has confirmed that the three methyl groups in 2,4,6-trimethyl-1,3,5-hexahydrotriazine are in equatorial positions. wikipedia.org
Derivatization from 2,4,6-Trichloro-1,3,5-triazine Precursors
2,4,6-Trichloro-1,3,5-triazine, also known as cyanuric chloride, stands out as a versatile and economically significant starting material for the synthesis of a multitude of 1,3,5-triazine derivatives. mdpi.comfrontiersin.orgrsc.org Its high reactivity and the sequential nature of its substitution reactions allow for the controlled introduction of various functional groups. frontiersin.orgresearchgate.net
Nucleophilic Substitution Reactions with Diverse Functionalities
The chlorine atoms on the triazine ring of cyanuric chloride are susceptible to nucleophilic aromatic substitution (SNAr). arkat-usa.org This reactivity allows for the stepwise replacement of the chlorine atoms with a wide range of nucleophiles, including those centered on oxygen, nitrogen, and sulfur. nih.govmdpi.com The process is typically temperature-dependent, with the first substitution occurring at low temperatures (around 0–5 °C), the second at room temperature, and the third requiring elevated temperatures or even reflux conditions. frontiersin.orgmdpi.comresearchgate.net This differential reactivity is a key feature that enables the synthesis of unsymmetrically substituted triazines. core.ac.ukmdpi.com
The sequential substitution of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine can be precisely controlled to incorporate different nucleophiles in a specific order. Studies have shown a general preferential order of incorporation, which is typically alcohol > thiol > amine. nih.gov For instance, the introduction of a phenol (B47542) nucleophile can be achieved at temperatures as low as -20 °C. publish.csiro.au This initial substitution modulates the reactivity of the remaining chlorine atoms, allowing for subsequent reactions with other nucleophiles like thiols and amines at progressively higher temperatures. mdpi.compublish.csiro.au
This controlled, stepwise approach is fundamental for creating triazine-based molecules with a defined arrangement of different functional groups, leading to diverse chemical properties and applications. nih.gov The reaction conditions, including the choice of base (e.g., Na2CO3, NaHCO3, triethylamine, diisopropylethylamine) and solvent, play a crucial role in managing the substitution sequence. arkat-usa.orgresearchgate.net
| Nucleophile Type | Typical Reaction Temperature for Substitution |
| First Substitution | 0–5 °C |
| Second Substitution | Room Temperature |
| Third Substitution | >50 °C (Heating/Reflux) |
This table provides a general guideline for the sequential substitution on 2,4,6-trichloro-1,3,5-triazine. Actual temperatures may vary based on the specific nucleophile's reactivity.
Synthesis of Multifunctional Triazine Linkers
The unique reactivity of 2,4,6-trichloro-1,3,5-triazine makes it an excellent scaffold for the synthesis of multifunctional linkers. frontiersin.orgnih.gov These linkers are crucial in various fields, including the construction of complex molecular architectures like dendrimers and covalent organic frameworks. rsc.orgnih.govresearchgate.net By carefully selecting the sequence of nucleophilic substitutions, it is possible to create triazine cores with multiple, distinct reactive sites. nih.gov
For example, a triazine linker can be designed to have an alcohol, a thiol, and an amine group attached to the central ring, each introduced at a specific stage of the synthesis. nih.gov This "orthogonal chemoselectivity" allows for subsequent, selective reactions at each of these functional groups, making the triazine core a versatile building block for creating larger, well-defined structures. frontiersin.org The synthesis of such linkers has been explored for applications in solid-phase synthesis and the development of supramolecular aggregates. nih.gov
Specialized Synthetic Routes for Related Triazine Scaffolds
Beyond the derivatization of cyanuric chloride, other synthetic methodologies provide access to specific triazine structures. These routes often involve the formation of the triazine ring itself from acyclic precursors.
Trimerization of Imidates
The acid-catalyzed trimerization of alkyl imidates presents a direct and efficient method for preparing a wide range of 2,4,6-trisubstituted-s-triazines. acs.org This method is particularly valuable for the synthesis of 2,4,6-trialkyl-s-triazines, a class of compounds that were previously difficult to access. acs.org The process involves the formation of an imidate from a nitrile, which then undergoes cyclotrimerization. While the spontaneous decomposition of imidates to form triazines has been noted historically, the use of acid catalysts significantly improves the yield and broadens the scope of the reaction. acs.org This approach offers a straightforward pathway to symmetrically substituted triazines. mdpi.com
One-Pot Multicomponent Reactions for 1,3,5-Triazine-2,4-dithione Derivatives
A catalyst-free, one-pot, three-component reaction has been developed for the synthesis of 1,3,5-triazine-2,4-dithione derivatives. beilstein-journals.orgd-nb.infonih.gov This methodology involves the reaction of arylaldehydes, thiourea, and orthoformates. beilstein-journals.orgd-nb.infonih.gov The process is efficient and tolerates a diverse range of substrates, providing a rapid route to a variety of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. beilstein-journals.orgd-nb.infonih.gov A key aspect of this synthesis is the dual role of thiourea, which participates in both the cyclization with the aldehyde and the subsequent alkylation via an intermediate imidate formation. beilstein-journals.orgd-nb.info The structures of the resulting triazine derivatives have been confirmed using spectroscopic techniques and single-crystal X-ray diffraction. beilstein-journals.orgd-nb.infonih.gov This multicomponent approach is advantageous due to its use of readily available and inexpensive reagents. d-nb.info
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
| Arylaldehyde | Thiourea | Orthoformate | 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione |
This table summarizes the components of the one-pot reaction for the synthesis of 1,3,5-triazine-2,4-dithione derivatives.
Elucidation of Reaction Mechanisms and Kinetics Involving 2,4,6 Trimethyl 1,3,5 Triazine Systems
Fundamental Reactivity Patterns of the 1,3,5-Triazine (B166579) Ring
The 1,3,5-triazine ring is an electron-deficient aromatic system, a characteristic that profoundly influences its reactivity. This electron deficiency makes the ring susceptible to certain types of chemical attack while being resistant to others.
Nucleophilic Substitution Mechanisms at Substituted Positions
The 1,3,5-triazine core, particularly when substituted with good leaving groups like chlorine, is highly amenable to nucleophilic substitution. The reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with various nucleophiles such as amines, alcohols, and thiols is a cornerstone of triazine chemistry. iucr.orgnih.gov The substitution of the three chlorine atoms is a stepwise process, with the reactivity of the remaining chlorine atoms decreasing after each substitution. mdpi.com This differential reactivity allows for the controlled, sequential introduction of different nucleophiles, enabling the synthesis of a wide array of mono-, di-, and trisubstituted triazine derivatives. nih.govmdpi.com
For instance, the reaction of cyanuric chloride with glycine (B1666218) methyl ester hydrochloride leads to the trisubstituted product, trimethyl 2,2′,2′′-[1,3,5-triazine-2,4,6-triyltris(azanediyl)]triacetate, via nucleophilic substitution. iucr.orgresearchgate.net The process involves the displacement of chlorine atoms by the amino group of the glycine methyl ester. iucr.orgresearchgate.net Similarly, derivatives of 2,4,6-tris(trinitromethyl)-1,3,5-triazine have been synthesized through the nucleophilic displacement of the nitro groups by nucleophiles like azide (B81097) and hydrazine. wikipedia.org
The general mechanism for these substitutions is typically a nucleophilic aromatic substitution (SNAr) pathway. The electron-withdrawing nature of the triazine ring stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. In some cases, acid catalysis can facilitate these reactions. researchgate.net
Table 1: Examples of Nucleophilic Substitution on the 1,3,5-Triazine Ring
| Starting Material | Nucleophile | Product | Reference |
|---|---|---|---|
| 2,4,6-Trichloro-1,3,5-triazine | Glycine methyl ester hydrochloride | Trimethyl 2,2′,2′′-[1,3,5-triazine-2,4,6-triyltris(azanediyl)]triacetate | iucr.orgresearchgate.net |
| 2,4,6-Trichloro-1,3,5-triazine | Amines, Alcohols, Thiols | Mono-, di-, and trisubstituted triazines | nih.gov |
| 2,4,6-Tris(trinitromethyl)-1,3,5-triazine | Azide, Hydrazine | Azido and hydrazino derivatives | wikipedia.org |
Oxidation and Reduction Pathways of the Triazine Core
The electron-deficient nature of the 1,3,5-triazine ring makes it a good electron acceptor, leading to stable radical anions upon reduction. utexas.edu This property is central to its electrochemical behavior. The reduction of 1,3,5-triazine derivatives often occurs as a single-electron transfer to the core. utexas.edu For example, star-shaped molecules with a 1,3,5-triazine core and fluorene (B118485) arms substituted with electron-donating groups exhibit a one-wave single-electron transfer reduction. utexas.edu The electrochemical reduction of some triazine derivatives in DMF solution shows distinct current maxima, indicating specific reduction potentials. rsc.org
Conversely, the oxidation of the triazine core is more challenging due to its electron-deficient character. However, when substituted with electron-donating groups, such as diarylamino groups, the molecule becomes easier to oxidize. utexas.edu The oxidation of such systems can lead to the formation of unstable cation radicals that may undergo further reactions, like dimerization. utexas.edursc.org The photocatalytic oxidation of benzylamines to N-benzylidene benzylamines has been demonstrated using aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine (B147588) cores. acs.org In this process, the excited state of the triazine-containing catalyst can reduce oxygen to its active species. acs.org
Cascade and Cyclization Mechanisms
The synthesis of the 2,4,6-trimethyl-1,3,5-triazine ring and its subsequent transformations often involve intricate cascade and cyclization reactions.
Formation and Transformation of Intermediates in Condensation Reactions (Aminoalcohol, Imine, Geminal Diamine)
The formation of this compound often proceeds through the cyclotrimerization of acetonitrile (B52724), which can be initiated by a base. ntnu.no A proposed mechanism for the formation of substituted triazines from aldehydes and ammonia (B1221849) involves a series of intermediates. researchgate.net The reaction is believed to proceed through the initial formation of an aminoalcohol, which then dehydrates to an imine. researchgate.net Further reaction with ammonia can lead to a geminal diamine, followed by cyclization of these species to form the hexahydrotriazine ring, which is then oxidized to the triazine. researchgate.net
The condensation of amidines and aldehydes to form triazine units is another important synthetic route. acs.org This process involves a Schiff base reaction to form an imine bond, followed by a Michael addition where a C=N bond is formed, ultimately leading to the triazine ring. acs.org
Stepwise Inverse Electron Demand Diels-Alder (IEDDA) and Retro-Diels-Alder (rDA) Reactions
The electron-deficient 1,3,5-triazine ring can act as a diene in inverse electron demand Diels-Alder (IEDDA) reactions, reacting with electron-rich dienophiles. wikipedia.org This reaction is a powerful tool for the synthesis of other heterocyclic systems, such as pyrimidines. organic-chemistry.orgpku.edu.cnorganic-chemistry.org
The reaction of electron-deficient 1,3,5-triazines with aldehydes or ketones can proceed through a cascade of stepwise IEDDA reactions followed by retro-Diels-Alder (rDA) reactions. organic-chemistry.orgpku.edu.cnorganic-chemistry.org This sequence results in the formation of highly functionalized pyrimidines. organic-chemistry.orgpku.edu.cnorganic-chemistry.org The mechanism involves the initial [4+2] cycloaddition of the enol or enolate of the ketone/aldehyde (the dienophile) to the triazine (the diene). This is followed by a retro-Diels-Alder reaction that expels a nitrile (like acetonitrile from this compound), leading to a dihydropyrimidine (B8664642) intermediate, which then aromatizes.
Table 2: Key Mechanistic Steps in IEDDA/rDA Reactions of 1,3,5-Triazines
| Step | Description | Role of Acid | Reference |
|---|---|---|---|
| Activation | Protonation of the 1,3,5-triazine ring. | Lowers the LUMO energy of the triazine, increasing its reactivity as a diene. | researchgate.netpku.edu.cn |
| IEDDA Cycloaddition | [4+2] cycloaddition of an electron-rich dienophile (e.g., enol) to the activated triazine. | Facilitates the reaction with less reactive, electron-deficient dienophiles. | pku.edu.cnorganic-chemistry.org |
| Retro-Diels-Alder (rDA) | Elimination of a stable molecule (e.g., a nitrile) from the cycloadduct. | Required for the fragmentation of the intermediate. | organic-chemistry.orgpku.edu.cnorganic-chemistry.org |
| Aromatization | Elimination of a molecule (e.g., water) to form the final aromatic pyrimidine (B1678525) product. | Can be promoted by the acidic conditions. | organic-chemistry.orgpku.edu.cn |
Kinetic and Mechanistic Investigations in Specific Chemical Transformations
Hydrogen Sulfide (B99878) Scavenging Reactions of Hexahydro-1,3,5-triazinanes
Hexahydro-1,3,5-triazines, particularly derivatives like hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine, are extensively utilized as hydrogen sulfide (H₂S) scavengers in the oil and gas industry. researchgate.netcbpbu.ac.in Kinetic and mechanistic studies have been crucial in understanding their scavenging efficiency and the formation of undesirable byproducts.
The fundamental reaction mechanism involves the interaction of the hexahydro-1,3,5-triazinane ring with H₂S. It is widely accepted that one mole of the triazine molecule reacts with two moles of hydrogen sulfide. researchgate.netwhiterose.ac.uk This reaction proceeds via a nucleophilic substitution on the triazine ring, leading to the cleavage of the ring and the formation of 5-substituted-hexahydro-1,3,5-dithiazine as the primary product, along with the corresponding amine as a byproduct. whiterose.ac.ukacs.org For instance, the reaction with hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine yields 5-hydroxyethylhexahydrodithiazine and monoethanolamine (MEA). whiterose.ac.ukmku.ac.ke
While theoretically a third mole of H₂S could react with the remaining amine group in the dithiazine to form a trithiane species, kinetic studies and computational models have shown this subsequent reaction to be kinetically slow and unlikely to occur under typical process conditions. researchgate.netacs.org Computational studies suggest that the polymerization of dithiazine to form amorphous, insoluble solids is a more favorable pathway than the formation of trithiane. acs.orgbeilstein-journals.org This polymerization is a significant operational issue, leading to fouling and deposits in refinery equipment. researchgate.netcbpbu.ac.in The presence of terminal hydroxyl groups on the substituent arms of the triazine, as in the commonly used MEA-triazine, has been reported to make the scavenger more prone to these polymerization reactions. cbpbu.ac.in Consequently, H₂S scavengers based on structures without these terminal hydroxyl groups, such as methylamine (B109427) triazine, are considered preferable to minimize the formation of polymeric deposits. researchgate.net
The scavenging reaction is a phase-transfer process, where the water-soluble triazine compound reacts with H₂S present in the oil or gas phase at the phase boundary. mku.ac.ke Therefore, the reaction kinetics are significantly influenced by the degree of mixing and the available interfacial surface area between the phases. mku.ac.ke Efficient mixing, which can be enhanced by methods like ultrasonic cavitation, improves the reaction kinetics by breaking the scavenger into smaller droplets, thereby increasing the contact surface area. mku.ac.ke
Table 1: Summary of H₂S Scavenging Reaction with Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine
| Reactants | Stoichiometric Ratio (Triazine:H₂S) | Primary Products | Secondary/Minor Products | Kinetic Considerations |
|---|---|---|---|---|
| Hexahydro-1,3,5-tris(hydroxyethyl)-s-triazine, Hydrogen Sulfide | 1:2 researchgate.netinorgchemres.org | 5-hydroxyethylhexahydrodithiazine, Monoethanolamine whiterose.ac.uk | Amorphous dithiazine polymer, Trithiane (kinetically slow) researchgate.netacs.org | Fast primary reaction; polymerization is a competing side reaction; phase-transfer kinetics are dependent on mixing efficiency. mku.ac.kesolubilityofthings.com |
Ligand Exchange Kinetics in Transition Metal Complexes bearing Triazine Moieties
The study of ligand exchange kinetics in transition metal complexes bearing triazine moieties, such as the tridentate ligand 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPTZ), provides fundamental insights into their stability and reactivity. These studies are essential for applications in areas like catalysis and analytical chemistry. acs.orgfishersci.at
Kinetic investigations on the substitution of the TPTZ ligand in iron(II) complexes have revealed detailed mechanistic pathways. For example, the reaction of bis(2,4,6-tripyridyl-1,3,5-triazine)iron(II), [Fe(TPTZ)₂]²⁺, with other triazine-based ligands like 3-(2-pyridyl)-5,6-bis(4-phenyl-sulfonicacid)-1,2,4-triazine (PDTS) was studied using stopped-flow spectrophotometry. researchgate.net The reaction was found to be first-order with respect to both the [Fe(TPTZ)₂]²⁺ complex and the incoming triazine ligand. researchgate.net The kinetic data suggest an associative (Sₙ2) mechanism for the ligand substitution. researchgate.netcbpbu.ac.in This implies the formation of a transient, higher-coordinate intermediate before the departure of the leaving TPTZ ligand. The activation parameters, including enthalpy and entropy of activation, have been evaluated for these systems, providing further support for the proposed associative pathway. researchgate.net
Studies on ruthenium(II) complexes containing the TPTZ ligand also contribute to the understanding of their reaction kinetics. The hydrolysis of coordinated acetonitrile in the complex [Ru(TPTZ)(bpy)(CH₃CN)]²⁺ (where bpy is 2,2'-bipyridine) has been investigated. conicet.gov.ar The rate constant for this hydrolysis reaction was determined, and it was found that the electronic properties of the ligands significantly influence the reaction rate. conicet.gov.ar The TPTZ ligand, being a strong π-acceptor, affects the electron density at the metal center, which in turn influences the susceptibility of the coordinated nitrile to nucleophilic attack by water or hydroxide (B78521) ions. conicet.gov.ar This relationship between the electronic structure and reactivity is a key aspect of ligand exchange mechanisms.
The general principles of ligand substitution in d-block metal complexes, such as those of iron(II) and ruthenium(II), often follow associative pathways, especially for square planar (d⁸) and some octahedral complexes. cbpbu.ac.insemanticscholar.org The rate of these reactions is influenced by factors including the nature of the entering and leaving ligands, the properties of the metal center, and the solvent. solubilityofthings.comsemanticscholar.org
Table 2: Kinetic Data for Ligand Substitution in Transition Metal Complexes with Triazine Moieties
| Complex | Reactant/Process | Rate Law | Proposed Mechanism | Kinetic Parameters | Reference |
|---|---|---|---|---|---|
| [Fe(TPTZ)₂]²⁺ | Substitution with PDTS¹ | Rate = k[Fe(TPTZ)₂²⁺][PDTS] | Associative | Activation parameters evaluated | researchgate.net |
| [Ru(TPTZ)(bpy)(CH₃CN)]²⁺ | Hydrolysis of CH₃CN | Not explicitly stated | Nucleophilic attack on nitrile carbon | k_hyd = 1.5 x k_hyd of related trpy complex² | conicet.gov.ar |
¹ PDTS = 3-(2-pyridyl)-5,6-bis(4-phenyl-sulfonicacid)-1,2,4-triazine ² trpy = 2,2':6',2''-terpyridine
Computational Chemistry and Theoretical Modeling of 2,4,6 Trimethyl 1,3,5 Triazine Systems
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and energetic landscapes of triazine systems. These investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Applications for Reaction Pathways and Intermediate Identification
Density Functional Theory (DFT) has emerged as a powerful tool for exploring the reaction mechanisms of triazine derivatives. By calculating the energies of reactants, transition states, and products, DFT can map out the most probable reaction pathways. For instance, in the study of the thermal decomposition of energetic materials like 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO), DFT molecular dynamics simulations have been used to identify the initial steps of decomposition. rsc.org These calculations revealed that the decomposition of MTO begins with an intermolecular hydrogen-transfer reaction, which has a low activation barrier. rsc.org
Furthermore, DFT is employed to understand the nucleophilic substitution reactions on triazine rings. Theoretical calculations using the B3LYP functional have been performed to elucidate the electronic effects during the substitution of 2,4,6-trichloro-1,3,5-triazine (TCT) with various nucleophiles. frontiersin.org These studies help in predicting the regioselectivity and reactivity of such reactions. frontiersin.org The method has also been used to study the geometrical structures and enthalpies of formation for new high-energy compounds based on s-triazine, providing crucial data for the design of new materials. mdpi.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic properties of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. irjweb.commdpi.com A smaller gap generally implies higher reactivity. mdpi.com
DFT calculations are frequently used to determine the HOMO and LUMO energies and the resulting gap. For various triazine derivatives, these calculations have shown how substitutions on the triazine core can modulate the electronic properties. For example, in the design of star-shaped molecules with a 2,4,6-triphenyl-1,3,5-triazine (B147588) core for organic solar cells, DFT was used to systematically investigate the HOMO-LUMO gaps to optimize their electronic and optical properties. frontiersin.org The HOMO-LUMO gap for a studied triazine derivative was found to be 4.4871 eV, which is indicative of its chemical reactivity. irjweb.com The energies of these orbitals are crucial in predicting whether a molecule will act as an electron donor or acceptor in a chemical reaction. mdpi.com
Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Selected Triazine Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | - | - | 4.4871 | DFT/B3LYP/6-311++G(d,p) | irjweb.com |
| 2,4,6-tris[di(tert-butoxycarbonyl)methylidene]hexahydro-1,3,5-triazine (Triazine Form) | -647.1 kcal/mol (∆H°f) | - | - | DFT/B3LYP | researchgate.net |
| 2,4,6-tris[di(tert-butoxycarbonyl)methylidene]hexahydro-1,3,5-triazine (Hexahydrotriazine Form) | -592.5 kcal/mol (∆H°f) | - | - | DFT/B3LYP | researchgate.net |
Conformational Analysis and Tautomerism Studies
The flexibility of the triazine ring and the possibility of tautomerism add layers of complexity to its chemistry. Computational methods are indispensable for exploring the conformational landscapes and relative stabilities of different isomers.
Stabilization of Hexahydro-1,3,5-triazine Isomers through Intramolecular Hydrogen Bonding
While the aromatic 1,3,5-triazine (B166579) is generally more stable, certain substitutions can favor the non-aromatic hexahydro-1,3,5-triazine form. A key factor in the stabilization of hexahydro-1,3,5-triazine isomers is the formation of intramolecular hydrogen bonds. researchgate.net For instance, in 2,4,6-tris[di(tert-butoxycarbonyl)methylidene]hexahydro-1,3,5-triazine, the hexahydro form is exclusively observed, a fact attributed to strong intramolecular hydrogen bonds. researchgate.net These bonds can overcome the energy penalty associated with the loss of aromaticity. researchgate.net
Predictive Modeling of Reactivity and Selectivity in Triazine-based Reactions
Predictive modeling aims to forecast the outcomes of chemical reactions, including reactivity and selectivity, based on the molecular structures of the reactants. This is a rapidly developing area where computational chemistry plays a central role.
By combining DFT calculations with machine learning algorithms, researchers are developing models that can predict the course of triazine-based reactions with increasing accuracy. nih.govrsc.org These models often use a set of calculated molecular descriptors, such as steric and electronic parameters, to build a quantitative structure-reactivity relationship (QSPR). uvic.ca
For example, predictive models have been developed for nucleophilic aromatic substitution (SNAr) reactions, which are common for triazine compounds. uvic.ca These models can help in the rational design of synthetic routes by predicting which positions on the triazine ring will be most reactive towards a given nucleophile. frontiersin.org The development of such predictive tools is crucial for accelerating the discovery and optimization of new functional molecules based on the triazine scaffold. nih.gov
Applications in Advanced Materials Science and Engineering
Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs)
The rigid, planar, and C3-symmetric structure of 2,4,6-trimethyl-1,3,5-triazine makes it an exceptional building block for crystalline porous materials like Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs). acs.orgrsc.org These materials are noted for their high stability, large surface areas, and tunable properties. acs.org
This compound (TMT) is a key monomer in the synthesis of highly stable COFs. A prominent example is COF-701, the first unsubstituted olefin-linked covalent organic framework. bohrium.comnih.gov It is synthesized through an Aldol (B89426) condensation reaction between TMT and 4,4'-biphenyldicarbaldehyde (BPDA). bohrium.comnih.govacs.org This process can be catalyzed by acids like trifluoroacetic acid or via base-promoted condensation. chemistryviews.orgresearchgate.net The resulting unsubstituted olefin linkages (-CH=CH-) are credited with the framework's exceptional chemical robustness, allowing it to maintain its composition and crystallinity even in strongly acidic or basic environments. nih.govacs.org COF-701 exhibits remarkable thermal stability, withstanding temperatures up to 400 °C. nih.govunt.edu Researchers have also developed a one-pot synthesis method, generating COF-701 directly from acetonitrile (B52724), which first trimerizes to form the TMT in situ before condensation with BPDA. acs.org
Beyond COF-701, TMT is used to construct other frameworks. For instance, it has been condensed with different aldehyde precursors to form V-COF-1 and V-COF-2 through base-catalyzed aldol condensation. chinesechemsoc.org It is also a building unit for NKCOF-12, a COF with ultramicropores synthesized via a [3 + 3] condensation with 1,3,5-benzenetricarbaldehyde. acs.org
Table 1: Properties of COF-701 Synthesized from this compound
| Property | Value/Description | Reference(s) |
|---|---|---|
| Monomers | This compound (TMT) and 4,4′-biphenyldicarbaldehyde (BPDA) | nih.gov, acs.org |
| Linkage | Unsubstituted Olefin (-CH=CH-) | nih.gov, acs.org |
| Synthesis Method | Aldol Condensation | nih.gov, unt.edu |
| Surface Area (BET) | 736 - 1715 m²/g | nih.gov, acs.org |
| Pore Size | 1.14 nm | nih.gov |
| Thermal Stability | Up to 400 °C | nih.gov, unt.edu |
| Chemical Stability | Retains crystallinity in strong acids and bases | nih.gov, acs.org |
The reactivity of the methyl groups on this compound is exploited to create novel two-dimensional (2D) porous frameworks. nih.govresearchgate.netacs.org A Knoevenagel condensation approach, which activates the methyl carbons of the triazine monomer, allows for the synthesis of 2D COFs connected by unsubstituted carbon-carbon double bonds. nih.govresearchgate.netacs.org This method results in sp²-carbon-linked, triazine-cored 2D sheets that stack vertically to form highly crystalline, honeycomb-like structures. nih.govresearchgate.netacs.org
These frameworks benefit from several key features derived from the triazine core:
Extended π-delocalization: The integration of the triazine ring and olefin linkages creates a conjugated system, which is beneficial for electronic applications. nih.govresearchgate.net
High Crystallinity and Porosity: The planar nature of the triazine unit promotes the formation of ordered, crystalline structures with high surface areas and regular nanochannels. researchgate.net
Chemical Stability: The resulting frameworks exhibit significant chemical stability. nih.govresearchgate.net
Tunable Properties: The energy levels of the frameworks can be tuned, making them suitable for applications like photocatalysis and photoelectrodes. nih.govresearchgate.net
These triazine-cored 2D COFs have been successfully fabricated into thin films that function as photoelectrodes, demonstrating notable photocurrents and rapid charge transfer rates. nih.govresearchgate.net
Triazine-containing COFs, often called covalent triazine frameworks (CTFs), are highly promising for photocatalysis due to their high nitrogen content and sensitivity to visible light. mdpi.com These nitrogen-rich structures are particularly effective in the photocatalytic production of hydrogen peroxide (H₂O₂) from water and oxygen. mdpi.combohrium.com The design of these COFs focuses on creating highly conjugated systems that improve light absorption, promote oxygen adsorption, and facilitate the efficient separation and transfer of photogenerated charge carriers. mdpi.combohrium.com
For example, two triazine-based COFs, TBP-COF and TTP-COF, were specifically designed for this purpose. mdpi.combohrium.com The pyridine-based TTP-COF, in particular, showed exceptional performance, producing H₂O₂ at a high rate without the need for sacrificial agents. mdpi.com The inclusion of pyridine (B92270) rings alters the band structure and enhances the catalytic process. bohrium.com Similarly, other triazine-based COFs like COF-JLU51 and COF-JLU52 have demonstrated outstanding H₂O₂ production rates in pure water under simulated sunlight. nih.gov The synergistic integration of triazine and acetylene (B1199291) units within a COF skeleton has also been shown to promote H₂O₂ synthesis effectively. acs.org
Table 2: Performance of Triazine-Containing COFs in Photocatalytic H₂O₂ Production
| COF Name | H₂O₂ Production Rate (μmol g⁻¹ h⁻¹) | Conditions | Reference(s) |
|---|---|---|---|
| TTP-COF | 4244 | Visible light, pure water, no sacrificial agent | mdpi.com |
| TBP-COF | 1882 | Visible light, pure water, no sacrificial agent | mdpi.com |
| COF-JLU51 | > 4200 | One standard sun, pure water | nih.gov |
| EBA-COF | 1830 | Not specified | acs.org |
| COF-JLU52 | 7624.7 | Benzyl alcohol/water system | nih.gov |
Design and Synthesis of Triazine-Cored 2D Porous Frameworks
Polymer Chemistry and Resin Development
The inherent characteristics of the 1,3,5-triazine (B166579) ring, such as rigidity and high nitrogen content, are leveraged in polymer science to create materials with enhanced properties.
Studies on various s-triazine-based polymers confirm their high thermal stability. nih.gov For example, triazine-thiophene conjugated polymers have shown initial decomposition temperatures around 400°C. rsc.org This thermal robustness makes triazine-containing polymers and resins valuable for applications where materials are exposed to high temperatures.
Ligand Design and Coordination Chemistry
The 1,3,5-triazine scaffold is a versatile platform for designing multi-dentate ligands for coordination chemistry. While this compound itself is not typically used directly as a ligand, its derivatives are central to creating complex molecular architectures. By functionalizing the 2, 4, and 6 positions of the triazine ring with coordinating groups like pyridyl or pyrimidyl moieties, chemists can synthesize highly attractive ligands. rsc.orgunine.ch
For example, 2,4,6-tri(pyridyl)-1,3,5-triazine and its isomers have been extensively used to form complexes with transition metals and lanthanides. unine.chresearchgate.net These complexes find use in creating luminescent materials and coordination polymers. unine.ch Similarly, 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT) contains three fused terpyridine-like coordination pockets, making it a powerful, albeit challenging, ligand for crystal engineering and the development of porous materials. rsc.org Furthermore, derivatives like N,N′,N′′-1,3,5-triazine-2,4,6-triyltrisglycine, which can be synthesized from triazine precursors, have been used to construct a variety of transition metal coordination polymers. researchgate.net
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | TMT, Trimethyl-s-triazine |
| 4,4'-biphenyldicarbaldehyde | BPDA |
| Covalent Organic Framework 701 | COF-701 |
| Triazine Biphenyl Covalent Organic Framework | TBP-COF |
| Triazine Triphenylpyridine Covalent Organic Framework | TTP-COF |
| Covalent Organic Framework Jilin University 51 | COF-JLU51 |
| Covalent Organic Framework Jilin University 52 | COF-JLU52 |
| Ethynylbenzene-Triazine Covalent Organic Framework | EBA-COF |
| Vinylene-linked Covalent Organic Framework 1 | V-COF-1 |
| Vinylene-linked Covalent Organic Framework 2 | V-COF-2 |
| Nankai Covalent Organic Framework 12 | NKCOF-12 |
| 1,3,5-benzenetricarbaldehyde | |
| 2,4,6-triphenyl-1,3,5-triazine (B147588) | |
| 2,4,6-tri(pyridyl)-1,3,5-triazine | |
| 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine | TPymT |
| N,N′,N′′-1,3,5-triazine-2,4,6-triyltrisglycine | |
| 4,4'-biphenyldicarboxaldehyde | |
| 1,3,5-Tris(4-formylphenyl)benzene | TFPB |
| Trifluoroacetic acid |
Development of Optoelectronic and Sensor Materials
The unique electronic properties of the 1,3,5-triazine ring, characterized by its electron-deficient nature, make it an excellent core for building materials with advanced optical and electronic functions. This has led to significant research into its use in optoelectronics and chemical sensors.
In the realm of sensor technology, the triazine framework is integral to the creation of fluorescent covalent organic frameworks (COFs). researchgate.net These materials can act as sensitive chemical sensors. For instance, a fluorescent triazine-based covalent organic polymer (COP-1), synthesized from this compound and phthalaldehyde, was developed as a fluorescent sensor for detecting HCl and NH₃ gases. researchgate.net Another COF, derived from 4',4''',4''''-(1,3,5-triazine-2,4,6-triyl)tris([1,1'-biphenyl]-4-carbaldehyde), exhibits a dual colorimetric and fluorescent response in acidic conditions, with a notable red shift of nearly 100 nm in its absorption spectrum in 1 M aqueous hydrochloric acid. ossila.com The planar structure and π-conjugation possibilities of triazine derivatives are key to their function in these sensory materials. scbt.comresearchgate.net
| Triazine Derivative | Material Type | Application | Key Finding/Performance Metric |
|---|---|---|---|
| 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | OLED Host Material | Green Phosphorescent OLEDs | External Quantum Efficiency (ηext): 17.5% rsc.org |
| 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T) | OLED Host Material | Green Phosphorescent OLEDs | External Quantum Efficiency (ηext): 14.4% rsc.org |
| This compound (used as monomer) | Covalent Organic Polymer (COP-1) | Fluorescent Gas Sensor | Sensitive to HCl and NH₃ gases researchgate.net |
| 4',4''',4''''-(1,3,5-triazine-2,4,6-triyl)tris([1,1'-biphenyl]-4-carbaldehyde) | Covalent Organic Framework (POP-2) | Acid Sensor | Dual color and fluorescence response to acid ossila.com |
Structure Reactivity and Structure Function Relationships in 2,4,6 Trimethyl 1,3,5 Triazine Systems
Influence of Methyl Substituents on Chemical Inertness and Stability (Steric and Electronic Effects)
The 2,4,6-trimethyl-1,3,5-triazine molecule possesses a notable degree of chemical inertness and stability, a direct consequence of the electronic nature of the triazine ring and the presence of the three methyl substituents. The 1,3,5-triazine (B166579) ring is an electron-deficient aromatic system, which inherently possesses a degree of stability due to its aromaticity. rsc.org The addition of methyl groups at the 2, 4, and 6 positions further modulates this stability through a combination of steric and electronic effects.
Electronic Effects: Methyl groups are weak electron-donating groups. This electron-donating nature can slightly destabilize the electron-deficient triazine ring, but more importantly, it influences the reactivity of the ring. For instance, in reactions involving nucleophilic attack on the ring carbons, the electron-donating methyl groups can decrease the electrophilicity of the ring, thereby reducing its reactivity towards nucleophiles. Conversely, the methyl groups can activate the triazine ring for certain reactions, such as Knoevenagel-type condensations, by making the methyl protons acidic enough to be removed by a base, forming a reactive carbanion. researchgate.netsci-hub.se This carbanion is stabilized by the electron-withdrawing nature of the triazine ring. researchgate.netsci-hub.se
The combination of these electronic and steric factors results in a molecule that is relatively stable and less reactive than unsubstituted 1,3,5-triazine. This stability is advantageous in applications where a robust chemical scaffold is required, such as in the formation of stable polymers and framework materials.
Impact of Functional Group Modifications on Reaction Profiles and Selectivity
Modifying the functional groups attached to the 1,3,5-triazine core has a profound impact on the molecule's reaction profiles and selectivity. The inherent reactivity of the triazine ring can be finely tuned by the introduction of various substituents, leading to a diverse range of chemical transformations.
The most common method for synthesizing substituted 1,3,5-triazines involves the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.com The reactivity of the remaining chlorine atoms decreases as more substituents are added, allowing for controlled, stepwise functionalization. mdpi.com This strategy enables the synthesis of a vast library of triazine derivatives with tailored properties.
For instance, the introduction of different nucleophiles such as amines, alcohols, and thiols leads to the formation of amino-, alkoxy-, and thio-substituted triazines, respectively. mdpi.com The nature of these functional groups dictates the subsequent reactivity of the molecule. For example, amino-substituted triazines can participate in further reactions at the amino group, while alkoxy-substituted triazines can be involved in ether cleavage reactions under specific conditions.
Effects of Electron-Donating and Electron-Withdrawing Groups on Reactivity
The electronic nature of the substituents on the triazine ring is a critical determinant of its reactivity. The attachment of electron-donating or electron-withdrawing groups can significantly alter the electron density of the triazine ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack.
Electron-Donating Groups (EDGs): Groups such as amino (-NH2), and methoxy (B1213986) (-OCH3) are electron-donating. When attached to the triazine ring, they increase its electron density. This enhanced electron density makes the ring more susceptible to electrophilic attack. However, it also decreases the ring's reactivity towards nucleophiles. In the context of inverse electron demand Diels-Alder reactions, a reaction type that 1,2,3-triazines can undergo, electron-donating substituents on the triazine ring generally decrease the reaction rate. nih.gov
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO2), cyano (-CN), and carboxylates (-COOR) decrease the electron density of the triazine ring. nih.gov This makes the ring more electrophilic and thus more reactive towards nucleophiles. For example, the presence of an electron-withdrawing group at the C5 position of a 1,2,3-triazine (B1214393) dramatically increases its reactivity in inverse electron demand Diels-Alder reactions. nih.govorganic-chemistry.org In fact, 5-cyano-1,2,3-triazine is reported to be 140,000 times more reactive than the parent 1,2,3-triazine in these reactions. organic-chemistry.org Similarly, the 1,3,5-triazine ring itself is considered an electron-withdrawing group, which can enhance the acidity of nearby protons on attached aromatic rings. rsc.org
The following table summarizes the general effects of electron-donating and electron-withdrawing groups on the reactivity of the triazine ring:
| Group Type | Examples | Effect on Ring Electron Density | Reactivity towards Nucleophiles | Reactivity towards Electrophiles |
| Electron-Donating | -NH₂, -OCH₃ | Increases | Decreases | Increases |
| Electron-Withdrawing | -NO₂, -CN, -COOR | Decreases | Increases | Decreases |
Relationships between Molecular Architecture and Macroscopic Properties in Framework Materials (e.g., Crystallinity, Porosity, Stability)
This compound and its derivatives are valuable building blocks for the construction of porous crystalline materials known as covalent organic frameworks (COFs). nih.govacs.org The molecular architecture of these frameworks, dictated by the geometry of the building blocks and the nature of the covalent linkages, directly influences their macroscopic properties such as crystallinity, porosity, and stability.
Crystallinity: The ability to form a highly ordered, crystalline structure is a defining feature of COFs. The planar and C3-symmetric nature of the 1,3,5-triazine core makes it an excellent candidate for creating crystalline frameworks. acs.orgrsc.org The rigidity of the building blocks and the reversibility of the bond formation reactions are crucial for achieving high crystallinity. For instance, the condensation of this compound with aldehydes to form olefin-linked COFs can result in highly crystalline materials. nih.govacs.orgberkeley.edu The choice of monomers and reaction conditions significantly impacts the resulting crystallinity, with some combinations leading to amorphous or semi-crystalline materials. acs.org
Porosity: The porous nature of triazine-based frameworks arises from the regular arrangement of the molecular building blocks, which creates well-defined channels and pores. The size and shape of these pores can be tuned by changing the length and geometry of the linkers connecting the triazine units. acs.org These materials often exhibit high surface areas, making them suitable for applications in gas storage and separation. acs.orgrsc.org For example, COF-701, synthesized from this compound and 4,4'-biphenyldicarbaldehyde, exhibits a high surface area of 1715 m²/g. nih.govacs.org
The relationship between the molecular building blocks and the properties of the resulting framework is summarized in the table below:
| Molecular Feature | Resulting Macroscopic Property |
| Planar, symmetric triazine core | High crystallinity |
| Rigid, extended linkers | Large, well-defined pores |
| Strong covalent linkages | High chemical and thermal stability |
Correlation of Electronic Properties with Catalytic and Photocatalytic Efficiency
The electronic properties of this compound and its derivatives are intrinsically linked to their efficiency in catalytic and photocatalytic applications. The electron-deficient nature of the triazine ring, combined with the ability to introduce various functional groups, allows for the fine-tuning of the electronic structure of these materials, which is crucial for their performance.
In catalysis, the triazine core can act as a support for catalytic species or participate directly in the catalytic cycle. The electronic properties of the triazine unit can influence the activity of a supported catalyst by modifying its electronic environment. For example, the immobilization of a Lewis acid like BF₃·OEt₂ within the pores of a triazine-based COF retains the catalytic activity of the guest molecule. berkeley.edu
In photocatalysis, the electronic band structure of triazine-based materials is of paramount importance. These materials often behave as semiconductors, and their ability to absorb light and generate electron-hole pairs is the basis for their photocatalytic activity. mdpi.comnih.gov The band gap of these materials, which determines the wavelength of light they can absorb, can be tuned by modifying the molecular structure. nih.gov For instance, incorporating electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the band gap. researchgate.net
The efficiency of charge separation and transport is another critical factor for photocatalytic performance. rsc.org The crystalline nature of many triazine-based COFs facilitates efficient charge carrier mobility, reducing the recombination of photogenerated electron-hole pairs. rsc.org The introduction of specific functional groups or linkages can further enhance charge separation. For example, creating donor-acceptor structures within the framework can promote efficient charge transfer. rsc.org
The following table highlights the correlation between electronic properties and photocatalytic efficiency:
| Electronic Property | Impact on Photocatalytic Efficiency |
| Band Gap | Determines the wavelength of light absorbed; a smaller band gap allows for the utilization of a larger portion of the solar spectrum. nih.govrsc.org |
| Charge Separation | Efficient separation of electron-hole pairs is crucial to prevent recombination and allow for their participation in redox reactions. rsc.org |
| Charge Carrier Mobility | High mobility, often facilitated by a crystalline structure, allows charges to move to the surface of the material to react with substrates. rsc.org |
| Redox Potentials | The energy levels of the HOMO and LUMO determine the oxidative and reductive power of the photogenerated holes and electrons, respectively. researchgate.net |
Emerging Research Frontiers and Future Directions
Development of Novel and Sustainable Synthetic Methodologies for Triazine Derivatives
The traditional synthesis of 2,4,6-trimethyl-1,3,5-triazine often involves the cyclotrimerization of acetonitrile (B52724) under harsh conditions, such as high temperatures and pressures. researchgate.net However, the focus of modern chemistry is shifting towards more environmentally benign and efficient methods for producing triazine derivatives.
Green Chemistry Approaches:
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for synthesizing 1,3,5-triazine (B166579) derivatives, offering significant advantages such as shorter reaction times, higher yields, and reduced energy consumption. researchgate.netmdpi.com It is considered a green procedure due to the reduction in solvent use and the simplicity of the process. rsc.org For instance, microwave synthesis in a closed reactor has been successfully used to prepare 2,4,6-tribiphenyl-4-yl-1,3,5-triazine and related compounds. nih.gov
Ultrasound-Assisted Synthesis (Sonochemistry): Sonochemistry provides another green alternative, enabling efficient synthesis in aqueous media with minimal use of organic solvents. mdpi.comnih.gov This method has been shown to significantly improve reaction rates and product yields compared to conventional reflux methods. mdpi.com
Catalytic Innovations: The use of catalysts like lanthanum triflate, yttrium triflate, and mesoporous graphitic carbon nitride has been shown to successfully lower the high activation energies typically required for cyclotrimerization. researchgate.net In other procedures, catalysts such as HY zeolite can be recovered and reused, further enhancing the sustainability of the process. researchgate.net
The foundational method for creating a variety of substituted s-triazines remains the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride. mdpi.commdpi.commdpi.com This process is highly dependent on temperature control to achieve the desired mono-, di-, or tri-substituted product. mdpi.com Green methods like microwave and ultrasound-assisted synthesis are being developed to optimize this traditional route, making it faster and more eco-friendly. mdpi.comnih.gov
| Synthetic Method | Key Advantages | Example Application |
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, lower energy use, reduced solvent consumption. researchgate.netmdpi.comrsc.org | Synthesis of 2,4-diamino-1,3,5-triazines from dicyandiamide (B1669379) and nitriles. rsc.org |
| Ultrasound-Assisted Synthesis | Improved reaction rates and yields, suitable for aqueous media. mdpi.com | Synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives. mdpi.com |
| Catalytic Cyclotrimerization | Lower activation energy, milder reaction conditions. researchgate.net | Synthesis of this compound using lanthanum triflate. researchgate.net |
| Zeolite-Catalyzed Synthesis | Environmentally friendly, catalyst is recoverable and reusable. researchgate.net | Microwave-irradiated synthesis of 1,3,5-triazine derivatives using HY zeolite. researchgate.net |
Advanced Spectroscopic and Structural Characterization Techniques for Reaction Intermediates
A deep understanding of reaction mechanisms and the precise structure of newly synthesized triazine compounds is crucial for their development. Researchers employ a suite of advanced analytical techniques to characterize these molecules and their reaction intermediates.
Common Characterization Techniques: The molecular structures of novel triazine derivatives are routinely confirmed using a combination of spectroscopic methods, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular framework. bohrium.commdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. bohrium.comfigshare.com
Infrared (IR) Spectroscopy: FT-IR helps to identify functional groups present in the molecule. bohrium.com
Single-Crystal X-ray Diffraction: This technique provides unambiguous confirmation of the three-dimensional molecular structure in the solid state. bohrium.commdpi.comnih.gov
Probing Reaction Mechanisms: Beyond final product characterization, advanced methods are being used to study the reactions in real-time.
Paper Spray Mass Spectrometry: This method has been effectively used to directly probe the reaction between triazine and hydrogen sulfide (B99878), revealing how pH variations lead to completely different reaction pathways and intermediates. nih.gov
Action Spectroscopy: Techniques like infrared multiphoton dissociation (IRMPD) spectroscopy are powerful tools for the structural investigation of ionic reaction intermediates that are directly sampled from reaction mixtures. rsc.org
Computational Analysis: Density Functional Theory (DFT) calculations are increasingly used to optimize molecular structures and compare them with experimental data from X-ray diffraction, as well as to investigate molecular electrostatic potential and frontier molecular orbitals. bohrium.comfigshare.com
Rational Design and Self-Assembly of Triazine-Based Supramolecular Architectures
The ability of triazine derivatives to form ordered, functional structures through non-covalent interactions is a key area of research. This involves the rational design of molecules that can self-assemble into complex supramolecular architectures.
Design Principles: The strategy involves tailoring intermolecular interactions by choosing molecular building blocks with suitable and complementary functional groups. europa.eu The rigid, aromatic nature of the triazine ring, combined with its capacity for functionalization, makes it an excellent scaffold for building these structures. mdpi.com
Self-Assembly: Star-shaped triazine molecules, for example, have been shown to self-assemble at solid-liquid interfaces into large-scale, close-packed nanoarchitectures stabilized by van der Waals interactions. acs.orgrsc.org Other interactions, such as NH···N, CH···O, and CH···π hydrogen bonds, are also harnessed to create specific molecular arrangements, including duplexes and rosette layers. rsc.orgnih.gov
Characterization of Architectures: Scanning Tunneling Microscopy (STM) is a critical tool for investigating and visualizing these self-assembled nanoarchitectures on surfaces at the molecular level. europa.euacs.orgrsc.org High-resolution STM images can even reveal intramolecular features, providing insights into the electronic properties of the individual molecules within the structure. rsc.org
The ultimate goal is to create supramolecular systems with unique electronic and transport properties tailored for applications in nanotechnology, photovoltaics, and catalysis. rsc.orgrsc.org
Exploration of New Catalytic Applications in Organic Transformations
Triazine derivatives, particularly 2,4,6-trichloro-1,3,5-triazine (TCT), are gaining prominence as versatile and often "green" catalysts in organic synthesis. bohrium.comresearchgate.net Their stability, low cost, and ease of handling make them an attractive alternative to traditional catalysts. bohrium.com
Key Catalytic Roles:
Organic Synthesis Catalyst: TCT has been successfully used to catalyze a wide array of organic reactions, often under mild conditions and with high yields. bohrium.comresearchgate.net These reactions include the Beckmann rearrangement, Biginelli reaction, Pictet-Spengler reaction, Mannich-type reactions, and even transition metal-catalyzed reactions like Suzuki-Miyaura coupling. bohrium.comresearchgate.netresearchgate.net
Electrocatalysis: There is a growing interest in using metal-free triazine-based materials, such as covalent triazine frameworks (CTFs), as electrocatalysts. rsc.org These materials are being explored for crucial green energy reactions like the hydrogen evolution reaction (HER), CO₂ reduction (CO₂RR), and electrochemical nitrate (B79036) reduction to ammonia (B1221849) (NO₃RR). nih.govrsc.org The nitrogen atoms in the triazine ring are thought to play a key role in their catalytic activity. rsc.org
Polymer-Supported Catalysis: Triazine-based covalent organic polymers (COPs) can act as heterogeneous catalysts. For instance, they have been used for the conversion of epoxides into cyclic carbonates, which are valuable as green solvents and precursors for polycarbonates. researchgate.net
| Catalytic Application | Triazine Compound/Material | Reactions Catalyzed |
| Organic Transformations | 2,4,6-trichloro-1,3,5-triazine (TCT) | Beckmann rearrangement, Biginelli reaction, Mannich reaction, Suzuki-Miyaura coupling. bohrium.comresearchgate.net |
| Electrocatalysis | Covalent Triazine Frameworks (CTFs) | Hydrogen Evolution Reaction (HER), CO₂ Reduction (CO₂RR), Nitrate Reduction (NO₃RR). nih.govrsc.org |
| Heterogeneous Catalysis | Triazine-based Covalent Organic Polymers | Conversion of epoxides to cyclic carbonates. researchgate.net |
Integration into Hybrid Material Systems for Multifunctional Applications
The unique properties of the triazine core are being leveraged by integrating these molecules into advanced hybrid materials, creating systems with enhanced or entirely new functionalities.
Energy Storage and Conversion: Covalent triazine frameworks (CTFs) are an emerging class of porous materials. rsc.org When combined with carbon nanostructures like carbon nano-onions, they form hybrid materials with organized porosity that show remarkable performance as electrodes in supercapacitors. rsc.orgchemrxiv.org Triazine derivatives are also versatile components in solar cells, where they can function as electron-acceptor units, charge transport layers, or interfacial materials to improve device efficiency and stability. mdpi.com
Drug Delivery: Triazine-based dendrons have been immobilized on the surface of magnetite (Fe₃O₄) nanoparticles. mdpi.com These magnetic hybrid materials can be easily separated and have potential applications as systems for transporting and delivering bioactive compounds. mdpi.com
Photocatalysis: Triazine-based covalent organic frameworks (COFs) are being rationally designed for solar fuel production. mdpi.com The presence of triazine units can stabilize the framework and enhance its light-harvesting ability, making these materials promising for photocatalytic hydrogen evolution. mdpi.comacs.org
The integration of triazines into these systems is driven by their electron-deficient nature, structural rigidity, and the ease with which their properties can be tuned through chemical modification. mdpi.commdpi.com
Q & A
Q. What are the optimal synthetic conditions for 2,4,6-trimethyl-1,3,5-triazine to maximize yield and purity?
The synthesis of 2,4,6-trisubstituted triazines typically involves nucleophilic substitution or condensation reactions. Key parameters include:
- Catalysts : Use strong bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or inorganic bases (e.g., KOH, NaOH) to enhance reaction efficiency .
- Solvents : Polar aprotic solvents (e.g., acetonitrile, THF) or mixtures (e.g., acetone/water) improve solubility and reaction kinetics .
- Atmosphere : Reactions under inert gas (e.g., argon) minimize oxidation side products .
- Temperature : Moderate heating (50–80°C) balances reaction rate and byproduct formation.
Methodological Tip : Optimize base concentration and solvent polarity systematically via Design of Experiments (DoE) to identify ideal conditions.
Q. Which analytical techniques are most reliable for characterizing this compound derivatives?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and purity (e.g., distinguishing methyl groups at positions 2, 4, and 6) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-N stretching at ~1350–1500 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Diffraction (XRD) : Resolves crystal packing and polymorphic forms (e.g., α, β, γ polymorphs in trimethoxy derivatives) .
Methodological Tip : Combine XRD with differential scanning calorimetry (DSC) to study phase transitions and stability.
Advanced Research Questions
Q. How can structural modifications of this compound enhance its efficacy in anticancer drug design?
- Substituent Engineering : Replace methyl groups with electron-withdrawing groups (e.g., Cl, NO₂) to modulate reactivity and binding affinity. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine acts as a peptide coupling agent, enabling targeted drug conjugates .
- Hybrid Scaffolds : Integrate triazine with bioactive moieties (e.g., Schiff bases) to exploit synergistic effects. A tripodal Schiff base derived from triamino-triazine showed promise in biotech applications .
Data Contradiction Analysis : Discrepancies in biological activity may arise from substituent polarity or steric effects. Compare IC₅₀ values across derivatives using standardized assays (e.g., MTT for cytotoxicity) .
Q. What strategies mitigate challenges in synthesizing triazine-based covalent organic frameworks (COFs)?
- Linker Design : Use this compound as a node with boronic acid or phloroglucinol linkers to form porous architectures .
- Solvothermal Conditions : Optimize reaction time and temperature (e.g., 120°C for 72 hours) to enhance crystallinity .
- Post-Synthetic Modification : Functionalize COFs with metal ions (e.g., Fe³⁺) using triazine’s nitrogen atoms for catalytic or sensing applications .
Methodological Tip : Monitor framework stability via nitrogen adsorption-desorption isotherms to assess surface area and pore size distribution .
Q. How do researchers reconcile conflicting data on the environmental persistence of triazine derivatives?
- Degradation Studies : Evaluate hydrated electron (e⁻ₐq) reactions under radiolytic conditions to simulate natural degradation pathways. For example, trimethoxy-triazine reacts rapidly with e⁻ₐq, suggesting shorter environmental half-lives .
- Comparative Analysis : Contrast degradation rates of methyl-substituted triazines with halogenated analogs (e.g., atrazine) to identify substituent-specific trends .
Methodological Tip : Use LC-MS/MS to track degradation intermediates and propose mechanistic pathways.
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of methyl groups in triazine’s electronic structure via computational modeling (DFT).
- Advanced Applications : Explore triazine-based MOFs for photocatalytic water splitting or CO₂ capture .
- Toxicity Profiling : Conduct longitudinal ecotoxicology studies on methyl-substituted triazines to assess bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
